Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of azetidine and piperidine carbamates , suggesting potential targets could be enzymes or receptors that interact with these structures.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
tert-butyl 4-[[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-21(2,3)27-20(26)25-12-10-15(11-13-25)14-18-22-19(23-28-18)16-6-8-17(9-7-16)24(4)5/h6-9,15H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBITCKHBPNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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